3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin

Catalog No.
S13966304
CAS No.
M.F
C30H51NO8
M. Wt
553.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-...

Product Name

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin

IUPAC Name

(1S,2R,5R,6S,7S,8R,9R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one

Molecular Formula

C30H51NO8

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C30H51NO8/c1-12-22-29(7)14-16(2)25(39-29)17(3)15-30(8,35-11)26(19(5)23(32)20(6)27(34)37-22)38-28-24(33)21(31(9)10)13-18(4)36-28/h14,18-24,26,28,32-33H,12-13,15H2,1-11H3/t18-,19+,20-,21+,22-,23+,24-,26-,28+,29+,30-/m1/s1

InChI Key

LDBKUFVJBZVFND-ZVKBTNMTSA-N

Canonical SMILES

CCC1C2(C=C(C(=C(CC(C(C(C(C(C(=O)O1)C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O2)C)C

Isomeric SMILES

CC[C@@H]1[C@@]2(C=C(C(=C(C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)O2)C)C

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of Clarithromycin, a well-known macrolide antibiotic. This compound retains the core structure of Clarithromycin while incorporating modifications that enhance its pharmacological properties. Clarithromycin itself is used primarily to treat various bacterial infections, including respiratory tract infections and skin infections, by inhibiting bacterial protein synthesis.

The structural modifications in 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin may contribute to its unique biological activity and potential therapeutic applications. The presence of the de(cladinosyl) group and the specific stereochemistry of the tetradehydro and epoxy functionalities suggest that this compound could exhibit distinct interactions with biological targets compared to its parent compound.

Involving 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin typically include:

  • Hydrolysis: The compound may undergo hydrolysis in aqueous environments, potentially leading to the release of the cladinosyl moiety.
  • Oxidation: The presence of the epoxy group suggests that it could participate in oxidation reactions, which may be relevant in metabolic pathways.
  • Reduction: The tetradehydro structure may be susceptible to reduction reactions under certain conditions.
  • Substitution Reactions: The functional groups present may allow for nucleophilic attacks and subsequent substitution reactions.

These reactions can influence the compound's stability and bioavailability.

The biological activity of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is anticipated to be similar to that of Clarithromycin but could differ due to structural modifications. Key aspects include:

  • Antibacterial Activity: Like Clarithromycin, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Antimicrobial Spectrum: It may exhibit activity against a range of Gram-positive and some Gram-negative bacteria.
  • Potential for Reduced Resistance: The structural changes might help in overcoming some mechanisms of resistance seen with traditional macrolides.

Synthesis methods for 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin would likely involve:

  • Starting Material: Utilizing Clarithromycin or its precursors as starting materials.
  • Chemical Modifications: Implementing chemical transformations such as deoxygenation or epoxidation.
  • Purification Techniques: Employing chromatographic techniques to isolate the desired product from reaction mixtures.

These methods would require careful optimization to ensure high yield and purity.

The potential applications of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin include:

  • Antibiotic Therapy: As a treatment option for resistant bacterial infections.
  • Research Tool: Investigating mechanisms of action in bacterial protein synthesis.
  • Pharmaceutical Development: Exploring formulations that enhance bioavailability or target specific tissues.

Interaction studies are crucial for understanding how 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin interacts with various biological systems:

  • Drug Interactions: Evaluating how this compound interacts with other medications could inform safety profiles.
  • Target Interactions: Identifying specific bacterial ribosomal targets can elucidate its mechanism of action.
  • Metabolic Studies: Understanding how this compound is metabolized can inform dosing strategies and potential toxicity.

Several compounds share structural similarities with 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin. These include:

Compound NameStructural FeaturesUnique Aspects
ErythromycinBase structure without modificationsFirst macrolide antibiotic
AzithromycinContains a nitrogen atom in the ringBroader spectrum against Gram-negative bacteria
RoxithromycinSimilar core structure with slight modificationsEnhanced stability against gastric acid

Uniqueness

The uniqueness of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin lies in its specific structural modifications that may enhance its antibacterial efficacy and reduce resistance compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

553.36146759 g/mol

Monoisotopic Mass

553.36146759 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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